Ethyl (4-methylthiophenyl)acetate
Overview
Description
Ethyl (4-methylthiophenyl)acetate, also known as ethyl p-methylthiophenylacetate, is an organic compound with the molecular formula C11H14O2S. It is a colorless to light yellow liquid with a distinctive sulfide odor. This compound is soluble in common organic solvents such as alcohols and ethers and has a high boiling point of 302°C .
Mechanism of Action
Target of Action
Ethyl (4-methylthiophenyl)acetate is a chemical compound with the molecular formula C11H14O2S The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (4-methylthiophenyl)acetate is typically synthesized by reacting sodium sulfide with ethyl p-methylhydroxyphenylacetate. The reaction involves the following steps:
- Sodium sulfide and ethyl p-methylhydroxyphenylacetate are mixed under appropriate reaction conditions.
- The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process involves:
- Large-scale reactors to mix the reactants.
- Controlled heating and stirring to ensure complete reaction.
- Purification steps such as distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-methylthiophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-methylthiophenyl)acetate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the production of pesticides, pharmaceuticals, and perfumes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of various industrial chemicals and materials.
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacking the methylthio group.
Methyl acetate: Another ester with a similar functional group but different alkyl chain length.
Ethyl phenylacetate: Similar in structure but with a phenyl group instead of a methylthio group.
Uniqueness: Ethyl (4-methylthiophenyl)acetate is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties.
Biological Activity
Ethyl (4-methylthiophenyl)acetate, with the molecular formula C11H14O2S, is an organic compound that has garnered interest for its potential biological activities. This compound is characterized by its distinctive sulfide odor and is soluble in various organic solvents. Understanding its biological activity involves exploring its pharmacokinetics, mechanisms of action, and applications in medicinal chemistry.
This compound can be synthesized through a reaction involving sodium sulfide and ethyl p-methylhydroxyphenylacetate. The reaction conditions typically require heating to facilitate the formation of the compound. This synthesis process can be optimized for industrial applications by controlling parameters such as temperature and pressure to enhance yield and purity.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Key factors influencing its bioavailability include:
- Absorption : The compound's solubility in organic solvents suggests it may be readily absorbed when administered.
- Distribution : Its lipophilic nature may allow it to cross cellular membranes effectively.
- Metabolism : this compound may undergo metabolic transformations, including oxidation and reduction reactions, which can influence its biological activity .
Anticancer Research
Recent studies have focused on the anticancer potential of thiophene derivatives. For instance, compounds structurally related to this compound have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7). In vitro assays demonstrated that certain derivatives could reduce cell viability significantly at low concentrations .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 32 | MCF-7 | 0.075 | Inhibition of tubulin polymerization |
Compound 33 | MDA-MB-231 | 0.620 | Induction of apoptosis via Bcl2/Bax modulation |
Antimicrobial Studies
This compound has also been investigated for antimicrobial properties. Similar thiophene compounds have demonstrated effectiveness against bacterial strains, indicating a potential role in developing new antimicrobial agents .
Case Studies
- Study on Anticancer Activity : A study evaluated the antiproliferative effects of various thiophene derivatives on MCF-7 cells. The results indicated that certain substitutions on the thiophene ring enhanced anticancer activity, highlighting the importance of structural modifications in drug design .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .
Properties
IUPAC Name |
ethyl 2-(4-methylsulfanylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPAONBGBXGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441055 | |
Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-27-2 | |
Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [4-(methylthio)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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